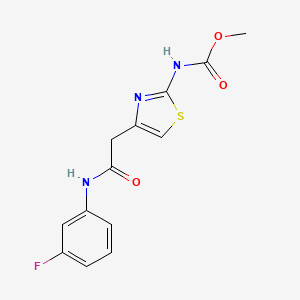

Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

methyl N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3S/c1-20-13(19)17-12-16-10(7-21-12)6-11(18)15-9-4-2-3-8(14)5-9/h2-5,7H,6H2,1H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVKEPJHBHDQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.

Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinated aromatic amine.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate compound with methyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Substituted thiazole derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits promising antimicrobial and anticancer activities. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development. For instance, studies have shown that thiazole derivatives can inhibit the growth of various pathogens and cancer cell lines, demonstrating their potential as therapeutic agents .

Mechanism of Action

The compound's mechanism of action involves binding to specific enzymes or proteins, disrupting normal cellular processes. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial growth pathways.

Biological Studies

Understanding Biological Interactions

this compound has been utilized in studies aimed at elucidating the mechanisms underlying the biological activity of thiazole derivatives. These studies often involve examining how the compound interacts with macromolecules such as proteins and nucleic acids, which is crucial for understanding its therapeutic potential .

Case Studies and Experimental Findings

Recent investigations into similar thiazole compounds have shown that modifications to their structure can significantly enhance their biological activity. For example, the introduction of different substituents on the thiazole ring has been linked to improved efficacy against specific cancer cell lines . Such findings underscore the importance of structure-activity relationships (SAR) in optimizing drug candidates.

Industrial Applications

Synthesis of Complex Organic Molecules

Due to its stability and reactivity, this compound is also valuable in industrial settings for synthesizing other complex organic molecules. Its utility extends to the pharmaceutical and agrochemical industries, where it serves as an intermediate in the production of various compounds.

Mechanism of Action

The mechanism of action of Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related thiazole derivatives, focusing on synthesis, physicochemical properties, and functional groups.

Structural Analogues with Thiazole-Carbamate Motifs

Key Observations :

- Yield : Thiazole-urea derivatives (e.g., 1f, 1g) exhibit moderate to high yields (70–78%), suggesting feasible synthetic routes for the target compound.

- Melting Points : Urea-containing analogs (1f, 1g) melt at 190–207°C, indicative of strong intermolecular hydrogen bonding. The target compound’s melting point may align with this range if crystallinity is similar.

- Mass Spectrometry : ESI-MS data for 1f and 1g confirm molecular ion peaks consistent with their formulae, providing a benchmark for validating the target compound’s structure.

Functional Group Comparison

- Carbamate vs.

- Fluorophenyl vs. Trifluoromethylphenyl : The 3-fluorophenyl group in the target compound may offer different steric and electronic effects compared to 1f’s trifluoromethylphenyl group, affecting target binding.

Pharmacological Relevance

- : AZD1152 intermediates with (3-fluorophenyl)amino motifs highlight the role of fluorine in enhancing metabolic stability and target affinity in kinase inhibitors.

- : Thiazole-urea derivatives demonstrate antimicrobial activity, suggesting the target compound could be explored for similar applications.

Biological Activity

Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests various interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the presence of a thiazole ring, a carbamate group, and a fluorophenyl moiety. The molecular formula is , with a molecular weight of approximately 329.34 g/mol. The IUPAC name for this compound reflects its intricate structure, which includes both thiazole and carbamate functionalities.

Research indicates that thiazole derivatives can exhibit a range of biological activities due to their ability to interact with various cellular pathways. The presence of the thiazole ring is crucial for the compound's activity, as it can participate in hydrogen bonding and hydrophobic interactions with target proteins.

Anticancer Activity

Several studies have reported the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines such as Jurkat and HT29, with IC50 values often below that of standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | |

| Compound 10 | A431 | 1.98 ± 1.22 | |

| Methyl Carbamate Derivative | HT29 | < Doxorubicin |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that certain thiazoles exhibit antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, although resistance mechanisms like efflux pumps may limit effectiveness .

Table 2: Antimicrobial Activity of Thiazole Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | E. coli | 0.040 µM | |

| Compound B | S. aureus | 0.012 µg/mL |

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for cytotoxic activity.

- Fluorophenyl Group : Enhances hydrophobic interactions with biological targets.

- Carbamate Functionality : May contribute to binding affinity and stability.

Case Studies

One notable case study involved the synthesis and evaluation of several thiazole derivatives, including this compound, which demonstrated promising results in vitro against various cancer cell lines . The study highlighted the importance of substituent variations on the phenyl ring in modulating biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and what challenges arise in carbamate and thiazole ring formation?

- Methodological Answer : The synthesis typically involves constructing the thiazole ring via cyclization of thiourea derivatives with α-halo ketones, followed by carbamate formation using methyl chloroformate. Key intermediates include 3-fluorophenyl-substituted acetamide precursors. For example, highlights a related pharmaceutical intermediate synthesized via coupling reactions involving fluorophenylamine and thiazole-carbamate moieties. Challenges include regioselectivity in thiazole formation and avoiding hydrolysis of the carbamate group during purification. Solvent choice (e.g., anhydrous DMF) and low-temperature reactions (0–5°C) are critical for stability .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT and 2D-COSY to resolve overlapping signals, particularly for thiazole protons (δ 6.8–7.5 ppm) and carbamate carbonyls (δ 155–160 ppm). and emphasize the use of NOESY to confirm spatial proximity of substituents.

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. For instance, reports HRMS data for carbamate derivatives, highlighting isotopic patterns to validate purity.

- IR : Carbamate C=O stretches appear at ~1700 cm⁻¹, while thiazole C=N absorbs at ~1610 cm⁻¹. Discrepancies in elemental analysis (e.g., C/H/N ratios in ) require cross-validation with combustion analysis or X-ray crystallography .

Q. What purification strategies are effective for isolating high-purity thiazole-carbamate derivatives?

- Methodological Answer : Recrystallization from ethanol/water mixtures (4:1 v/v) or DMF is commonly used, as seen in and . For polar byproducts, flash chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity. notes that cooling rates during crystallization impact polymorph formation, necessitating controlled temperature ramps .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound, particularly for kinase or receptor targets?

- Methodological Answer : Modify substituents on the thiazole ring (e.g., electron-withdrawing groups like -F or -NO2) to enhance binding affinity. and suggest thiazole derivatives inhibit enzymes like PTP1B or kinases via hydrogen bonding with the carbamate carbonyl. Computational docking (e.g., AutoDock Vina) identifies key interactions, while in vitro assays (IC50 measurements) validate potency. For example, replacing the 3-fluorophenyl group with a 4-methoxyphenyl moiety in increased solubility but reduced target affinity .

Q. How should researchers address contradictions in experimental data, such as unexpected melting points or spectral deviations?

- Methodological Answer :

- Melting Point Variability : Polymorphism or solvate formation (e.g., ethanolates in ) can alter mp. Use DSC/TGA to identify thermal transitions and XRPD to confirm crystalline phases.

- Spectral Anomalies : For NMR, ensure deuterated solvent purity (e.g., DMSO-d6 vs. CDCl3 shifts). If HRMS shows adducts (e.g., [M+Na]+), re-run with formic acid additives to suppress ionization artifacts. highlights reconciling elemental analysis discrepancies by repeating combustion tests under argon .

Q. What in vitro assays are suitable for evaluating the anticancer or antimicrobial potential of this compound?

- Methodological Answer :

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations. cites thiazole derivatives inducing apoptosis via caspase-3 activation.

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazole-carbamates in disrupt bacterial membrane integrity, assessed via LIVE/DEAD staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.